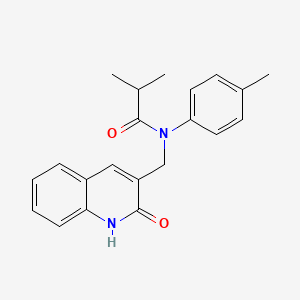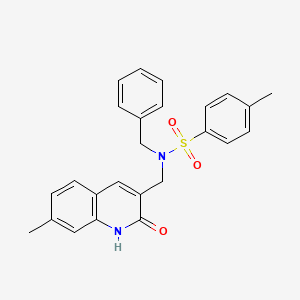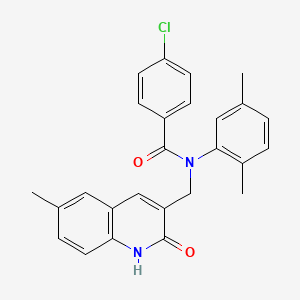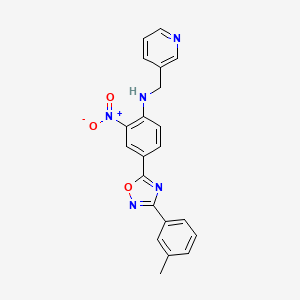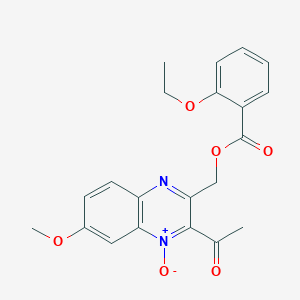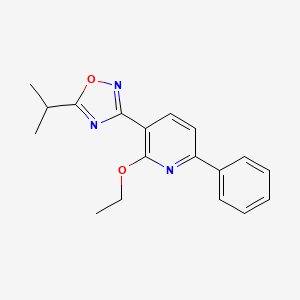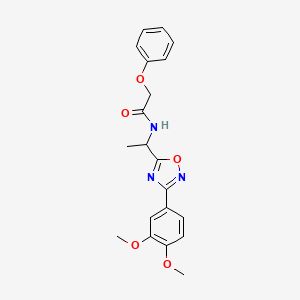
2-(N-methylbenzenesulfonamido)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methylbenzenesulfonamido)-N-phenylacetamide, also known as N-(2-methylphenyl)-2-[(phenylamino) carbonyl] benzene sulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and prevent seizures. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anticonvulsant, and anticancer properties, making it a versatile compound for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Furthermore, the development of new synthetic methods for the production of this compound may lead to the discovery of new analogs with improved biological activities.
Synthesis Methods
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamide with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anticonvulsant properties by modulating the activity of GABA receptors. In addition, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-8-10-17(11-9-13)15(18)12-16(2)21(19,20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJJUAVBAHYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


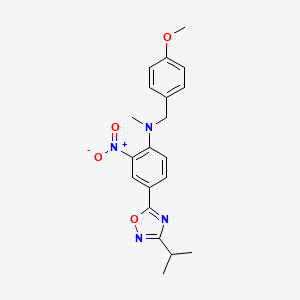
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
